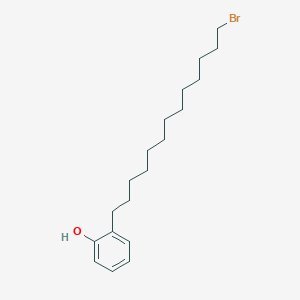

2-(13-Bromotridecyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62587-20-6 |

|---|---|

Molecular Formula |

C19H31BrO |

Molecular Weight |

355.4 g/mol |

IUPAC Name |

2-(13-bromotridecyl)phenol |

InChI |

InChI=1S/C19H31BrO/c20-17-13-9-7-5-3-1-2-4-6-8-10-14-18-15-11-12-16-19(18)21/h11-12,15-16,21H,1-10,13-14,17H2 |

InChI Key |

PGRKLZXTFMHQHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCCCCCCCCCCBr)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 13 Bromotridecyl Phenol and Analogous Structures

Strategic Approaches to Phenol (B47542) Ring Functionalization

Regioselective Alkylation of Phenols with Long-Chain Precursors

The direct alkylation of phenol with a long-chain precursor, such as a 13-bromo-1-tridecene or a 13-tridecen-1-ol, represents a classical and straightforward approach. This Friedel-Crafts type reaction is typically catalyzed by a Lewis or Brønsted acid. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which can lead to a mixture of isomers.

Controlling the regioselectivity to favor the ortho-product is a significant challenge. The choice of catalyst and reaction conditions plays a crucial role. For instance, the use of bulky Lewis acids can sterically hinder alkylation at the para-position, thereby increasing the yield of the ortho-isomer. Furthermore, certain zeolite catalysts have demonstrated shape-selective properties, favoring the formation of specific isomers. A study on the alkylation of phenol with long-chain alcohols in the presence of a Fe2O3·SO4^2- solid superacid catalyst showed good catalytic performance, with factors like calcination temperature and reactant molar ratio influencing the yield of alkylphenols.

| Catalyst | Precursor | Key Features | Predominant Isomer |

| AlCl₃ | 1-Tridecene | Standard Lewis acid, can lead to isomer mixtures | Mixture of ortho/para |

| Fe₂O₃·SO₄²⁻ | 1-Tridecanol | Solid superacid, reusable | Dependent on conditions |

| Zeolite H-ZSM-5 | 1-Tridecene | Shape-selective, favors specific isomers | Para-isomer often favored |

Construction of Substituted Phenols via Ring-Closing Olefin Metathesis (RCM) for Aromatic Ring Formation

A more contemporary and versatile approach to constructing substituted phenols involves the use of ring-closing olefin metathesis (RCM). gaylordchemical.comacs.org This powerful carbon-carbon bond-forming reaction utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to cyclize a diene precursor, which then tautomerizes to the stable aromatic phenol. acs.org

This strategy offers a high degree of control over the substitution pattern on the aromatic ring, as the substituents are incorporated into the acyclic precursor before ring formation. For the synthesis of a 2-alkylphenol, a precursor with the long alkyl chain already in place would be designed. This method avoids the regioselectivity issues often encountered in direct alkylation of phenol. gaylordchemical.com The reaction proceeds through an intramolecular metathesis of two terminal alkenes to form a cycloalkene. organic-chemistry.org

| Catalyst | Precursor Type | Key Advantage |

| Grubbs' 2nd Gen. | Acyclic diene-one | High functional group tolerance and control over substitution |

| Hoveyda-Grubbs' | Acyclic diene-one | Enhanced stability and catalyst recyclability |

Oxidative Aromatization Routes for Phenol Synthesis

Oxidative aromatization provides another de novo route to the phenol ring, starting from a non-aromatic cyclic precursor. This approach can be particularly useful for accessing highly substituted phenols that are difficult to prepare using traditional methods. One such method involves the use of a DMSO/I₂ system to convert cyclohexenones into the corresponding phenols. This metal-free approach is advantageous for its use of inexpensive and low-toxicity reagents.

Another advanced technique is the rhodium-catalyzed oxidative cycloaromatization of dienynes. acs.org This method allows for the efficient synthesis of polysubstituted phenols under mild conditions and demonstrates a broad substrate scope and functional group tolerance. acs.org

| Reagent/Catalyst | Precursor Type | Key Features |

| DMSO/I₂ | Cyclohexenone | Metal-free, uses inexpensive reagents |

| [Rh(cod)₂]BF₄ | Dienyne | Mild conditions, broad functional group tolerance |

Introduction of the Bromide Moiety

Once the long alkyl chain is attached to the phenol ring, the final step is the introduction of the bromine atom at the terminal position of the tridecyl group.

Direct Bromination of Aliphatic Chains

The terminal bromine is typically introduced via a free-radical bromination of the saturated alkyl chain. This reaction is initiated by light (hν) or a radical initiator and proceeds via a chain mechanism involving initiation, propagation, and termination steps. byjus.comucr.edu

The regioselectivity of free-radical bromination is a key consideration. Bromine radicals are significantly more selective than chlorine radicals, preferentially abstracting a hydrogen atom from the most substituted carbon to form the most stable alkyl radical. youtube.com In a long, unbranched alkyl chain like a tridecyl group, the secondary carbons are more reactive than the primary (terminal) carbons. However, to achieve terminal bromination, conditions can be optimized, or a precursor with a terminal double bond can be used, followed by anti-Markovnikov hydrobromination using HBr and a peroxide initiator.

| Reagent | Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Light (hν) or AIBN | Favors allylic/benzylic positions; can be used for terminal bromination of alkenes |

| HBr, Peroxides | Alkene precursor | Anti-Markovnikov addition, selective for the terminal position |

Aromatic Bromination: Directing Group Effects and Polybromination Control

While the target compound has a bromide on the alkyl chain, it is crucial to consider the potential for bromination of the aromatic ring. The hydroxyl group is a strong activating group, directing electrophilic substitution to the ortho and para positions. wikipedia.orgttsonline.net Direct exposure of an alkylphenol to brominating agents like Br₂ can lead to rapid, and often uncontrolled, polybromination of the aromatic ring. chemrxiv.orggoogle.com

To avoid this, the phenolic hydroxyl group can be protected with a suitable protecting group (e.g., methoxymethyl ether or tert-butyldimethylsilyl ether) before performing the aliphatic bromination. This deactivates the ring towards electrophilic attack. The protecting group can then be removed in a subsequent step to yield the desired 2-(13-Bromotridecyl)phenol. The choice of brominating agent and reaction conditions is also critical to control the reaction and prevent unwanted side products. chemrxiv.org

| Protecting Group | Protection Reagent | Deprotection Condition |

| Methoxymethyl (MOM) | MOM-Cl, base | Acidic hydrolysis |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) |

Convergent and Divergent Synthetic Strategies

The construction of complex molecules like this compound can be approached through two primary strategic plans: convergent and divergent synthesis.

A divergent synthesis , in contrast, starts from a common precursor and introduces complexity through a series of branching reactions. While not the most direct route for this specific target, a divergent approach could be used to create a library of related alkylphenols by reacting a common phenolic intermediate with various functionalized alkyl chains.

The synthesis of this compound is most efficiently achieved using a convergent strategy, which hinges on the successful preparation of the key alkyl chain intermediate and its subsequent coupling to the phenol moiety.

The cornerstone of the convergent approach is the preparation of a suitable 13-bromotridecyl electrophile. A common precursor for such a chain is 1,13-dibromotridecane. To create a reactive species for coupling with a phenol ring, one of the bromine atoms must be selectively converted into a more reactive functional group, such as a Grignard reagent.

The Grignard reaction involves the reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent to form an organomagnesium halide. mnstate.eduwisc.edu This process effectively reverses the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile. wisc.edu

Reaction Scheme: Formation of a Grignard Reagent from 1,13-dibromotridecane

This mono-Grignard reagent can then be used in subsequent reactions. For instance, while the specific synthesis of 13-bromotridecylcyclopentane is not widely documented, a plausible route would involve the reaction of a cyclopentanone (B42830) derivative with the Grignard reagent, followed by dehydration and reduction steps to form the cyclopentane (B165970) ring attached to the alkyl chain.

With the alkyl chain intermediate in hand, the next critical step is its attachment to the phenol ring. Several C-C bond-forming reactions are suitable for this purpose.

Friedel-Crafts Alkylation: This classic method involves the alkylation of an aromatic ring using an alkyl halide in the presence of a Lewis acid catalyst. mlsu.ac.in However, for long-chain alkylphenols, this reaction can be prone to issues such as carbocation rearrangements and polysubstitution. The reaction of phenol with a 13-bromotridecyl source (e.g., 13-bromotridecan-1-ol or 1-bromo-13-tridecene) would typically yield a mixture of ortho and para isomers, with the para isomer often predominating. mlsu.ac.inwikipedia.org

Oxidative Coupling: Oxidative coupling reactions, often catalyzed by transition metal complexes, can join two phenolic compounds or a phenol and another coupling partner. wikipedia.org These reactions proceed through radical intermediates. nih.gov While powerful for creating biphenyl (B1667301) linkages, direct C-alkylation of a phenol with a pre-formed alkyl radical can be challenging to control. Vanadium, chromium, and copper complexes are common catalysts for such transformations. wikipedia.orgcore.ac.uk

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a highly controlled method for C-C bond formation. google.com A strategy for synthesizing this compound could involve the coupling of a 2-halophenol (e.g., 2-bromophenol) with a 13-bromotridecylboronic acid derivative. This approach provides excellent control over the position of the alkyl chain on the phenol ring.

An alternative to direct alkylation of phenol is to build the target molecule from a precursor already containing the alkyl chain, such as 2-(13-bromotridecyl)aniline. The aniline (B41778) (a phenylamine) can then be converted to the corresponding phenol.

This transformation is achieved via a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). shaalaa.comuobaghdad.edu.iq This converts the amino group into a diazonium salt (e.g., benzenediazonium (B1195382) chloride). quora.com

Hydrolysis: The resulting diazonium salt solution is then heated. The diazonium group is an excellent leaving group (N₂) and is replaced by a hydroxyl group from the water solvent, yielding the phenol. shaalaa.comquora.com

This method is a robust and well-established way to prepare phenols from anilines. researchgate.net Using sulfuric acid is sometimes preferred to minimize the formation of aryl chloride by-products that can occur when HCl is used. uobaghdad.edu.iq

Consideration of Novel Reagents and Catalytic Systems in Synthesis

Recent advances in catalysis offer more efficient and selective methods for the synthesis of alkylphenols. These novel systems often address the limitations of traditional methods like Friedel-Crafts alkylation.

Solid Acid Catalysts: To overcome the environmental and practical issues associated with homogeneous Lewis acids, solid acid catalysts have been developed. These include:

Zeolites: Crystalline aluminosilicates like ZSM-5 can catalyze the alkylation of phenols. google.comresearchgate.net Their shape-selective properties can influence the regioselectivity of the alkylation, often favoring the para-isomer. google.com

Solid Superacids: Materials like sulfated zirconia (ZrO₂/SO₄²⁻) and sulfated iron oxide (Fe₂O₃·SO₄²⁻) have shown outstanding catalytic activity for the alkylation of phenol with long-chain alcohols, providing a direct route to long-chain alkylphenols. researchgate.net

Titanium Dioxide (TiO₂) Catalysis: Anatase TiO₂ has been reported as a catalyst for the nucleophilic α-C alkylation of phenols with alcohols. nih.govthieme-connect.com This system promotes selective ortho-alkylation and proceeds through a proposed Ti=C intermediate formed at oxygen vacancies on the catalyst surface. nih.govresearchgate.net

Metal Complex Catalysis: Specific transition metal complexes have been developed for highly selective coupling reactions.

Palladium Catalysts: Palladium-based systems are instrumental in cross-coupling reactions (e.g., Suzuki, Heck) that can link pre-functionalized phenol and alkyl fragments with high precision. uva.nl

Iron Catalysts: Environmentally benign iron salts, such as FeSO₄·7H₂O, have been used to catalyze the C-H amination of arenes, which could be part of a synthetic route to aniline precursors for phenols. chemistryviews.orgorganic-chemistry.org

Vanadium and Chromium Catalysts: These are particularly effective in controlling the chemo- and regioselectivity of oxidative phenol coupling reactions. core.ac.uk

The table below summarizes and compares various catalytic systems used in the synthesis of alkylphenols.

| Catalyst System | Reaction Type | Advantages | Disadvantages |

| Lewis Acids (e.g., AlCl₃, HF) | Friedel-Crafts Alkylation | Well-established, versatile | Prone to rearrangements, polysubstitution, corrosive, generates waste |

| Zeolites (e.g., H-ZSM-5) | Alkylation | Reusable, shape-selective (para-directing), stable | Requires high temperatures, potential for deactivation by coking |

| Solid Superacids (e.g., ZrO₂/SO₄²⁻) | Alkylation with Alcohols | High activity, reusable, avoids alkyl halides | Can require high temperatures, potential for catalyst deactivation |

| Anatase TiO₂ | α-C Alkylation with Alcohols | High ortho-selectivity, nucleophilic mechanism | Requires high temperature (300 °C), specific to anatase form |

| Palladium Complexes | Cross-Coupling | High regioselectivity, broad functional group tolerance | Catalyst cost, requires pre-functionalized substrates |

| Vanadium/Chromium Complexes | Oxidative Coupling | High selectivity for specific C-C linkages (o-o, o-p) | Can require specific substrate features, catalyst can be toxic |

These modern catalytic approaches provide a toolkit for chemists to design more efficient, selective, and sustainable syntheses of this compound and related long-chain alkylphenols.

Chemical Transformations and Derivatization Strategies of 2 13 Bromotridecyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a key site for chemical modification. Phenols are weakly acidic and their hydroxyl group can participate in various reactions, including esterification and etherification. britannica.comwikipedia.org The electron-donating nature of the hydroxyl group also strongly activates the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions. libretexts.orgunacademy.com

The phenolic hydroxyl group of 2-(13-bromotridecyl)phenol can be converted into a phenolic ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. unacademy.com Esterification is a common strategy to modify the properties of phenols. mdpi.com When reacting with long-chain fatty acids, this transformation can significantly alter the lipophilicity of the molecule. mdpi.comresearchgate.net The reaction is typically carried out in the presence of a base or an acid catalyst. Using an acyl chloride, for example, often in the presence of a non-nucleophilic base like pyridine, provides a high yield of the corresponding ester.

Table 1: Examples of Esterification Reactions

| Acylating Agent | Product Formed |

|---|---|

| Acetic Anhydride | 2-(13-bromotridecyl)phenyl acetate |

| Benzoyl Chloride | 2-(13-bromotridecyl)phenyl benzoate |

| Palmitoyl Chloride | 2-(13-bromotridecyl)phenyl palmitate |

Etherification involves the conversion of the hydroxyl group into an ether linkage. This can be achieved through O-alkylation or O-arylation, providing a stable modification that is robust under many chemical conditions.

O-Alkylation: The Williamson ether synthesis is a classic method for O-alkylation. It involves deprotonating the phenol (B47542) with a strong base (like sodium hydride) to form the more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in a nucleophilic substitution reaction. This method can be used to introduce a variety of alkyl groups onto the phenolic oxygen.

O-Arylation: The formation of diaryl ethers can be accomplished through methods such as the Ullmann condensation or, more modernly, through palladium- or copper-catalyzed cross-coupling reactions. frontiersin.orgresearchgate.net For instance, coupling the phenol with an aryl boronic acid in the presence of a suitable catalyst system can yield a diaryl ether derivative. researchgate.net

Due to the presence of two reactive sites, selective functionalization often requires a protection-deprotection strategy. The acidic nature of the phenolic proton makes it incompatible with many organometallic reagents, such as Grignard or organolithium reagents, which would be quenched by the proton. libretexts.org Therefore, to perform reactions at the terminal bromide using such reagents, the phenolic hydroxyl group must first be protected.

Common protecting groups for phenols include:

Ethers: Methyl or benzyl ethers can be formed and are generally stable, though their cleavage requires harsh conditions.

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) are easily introduced and can be removed under mild conditions using a fluoride source, making them highly useful in multi-step synthesis.

Protection of the hydroxyl group also moderates its powerful activating effect on the aromatic ring, which can be useful in controlling the regioselectivity of electrophilic aromatic substitution reactions. libretexts.org

Reactions Involving the Terminal Bromide

The 13-bromotridecyl chain provides a handle for introducing a wide variety of functional groups via reactions typical of primary alkyl halides.

The terminal bromide on the long aliphatic chain is an excellent electrophile for nucleophilic substitution reactions. wikipedia.orglibretexts.org In these reactions, a nucleophile replaces the bromide ion, which acts as the leaving group. libretexts.orgslideshare.net

SN2 Pathway: As a primary alkyl bromide, this compound will predominantly react via the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. libretexts.orgyoutube.com This is a single-step concerted reaction where the nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion departs simultaneously. youtube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

SN1 Pathway: The SN1 (Substitution, Nucleophilic, Unimolecular) pathway, which involves the formation of a carbocation intermediate, is highly unlikely for this primary alkyl bromide due to the instability of the resulting primary carbocation. slideshare.netyoutube.com

A wide range of nucleophiles can be used to displace the bromide, leading to diverse derivatives.

Table 2: Examples of Nucleophilic Substitution at the Terminal Bromide

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Nitrile (-CN) |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide (-N₃) |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether (-SPh) |

The terminal alkyl bromide can be used to prepare highly reactive organometallic reagents. These reagents are powerful nucleophiles and strong bases, widely used for forming new carbon-carbon bonds. byjus.comlibretexts.org

Grignard Reagents: The reaction of the terminal bromide with magnesium metal in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) yields an organomagnesium halide, known as a Grignard reagent. libretexts.orgwikipedia.orgacs.org The resulting Grignard reagent effectively reverses the polarity of the terminal carbon, making it strongly nucleophilic.

Organolithium Reagents: Similarly, reaction with lithium metal can produce an organolithium reagent, which is even more reactive than its Grignard counterpart.

As mentioned previously, the formation and subsequent reaction of these organometallic species are incompatible with the acidic phenolic proton. Therefore, the hydroxyl group must be protected before the formation of the Grignard or organolithium reagent. Once the desired reaction using the organometallic species is complete, the protecting group can be removed to regenerate the phenol.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The terminal bromine atom on the tridecyl chain of this compound serves as a key functional handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures.

Suzuki Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new alkyl-aryl or alkyl-alkyl bonds. For a substrate like this compound, the reaction would proceed at the terminal bromine, allowing for the introduction of a wide array of substituents.

A typical Suzuki coupling reaction for a long-chain bromoalkane is outlined in the table below. The reaction conditions are chosen to favor the coupling of the alkyl halide.

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂ with a suitable phosphine ligand (e.g., PCy₃) |

| Boron Reagent | Arylboronic acid or alkylboronic acid |

| Base | K₃PO₄ or Cs₂CO₃ |

| Solvent | Toluene or a mixture of toluene and water |

| Temperature | Room temperature to elevated temperatures (e.g., 80-110 °C) |

Heck Reaction: The Heck reaction, or the Mizoroki-Heck reaction, facilitates the coupling of the alkyl bromide with an alkene to form a new, more substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orglibretexts.orgyoutube.com The long alkyl chain of this compound would be extended through the formation of a new carbon-carbon double bond.

Representative conditions for a Heck reaction involving a long-chain alkyl bromide are presented in the following table.

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ |

| Alkene | Electron-deficient or neutral alkene (e.g., acrylate, styrene) |

| Base | Triethylamine (Et₃N) or K₂CO₃ |

| Solvent | DMF or NMP |

| Temperature | 80-140 °C |

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between the terminal bromine of the alkyl chain and a terminal alkyne. libretexts.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. researchgate.netorganic-chemistry.orgnih.gov This transformation would introduce an alkynyl group at the end of the tridecyl chain, opening up further synthetic possibilities.

The table below summarizes typical conditions for a Sonogashira coupling of an alkyl bromide.

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Alkyne | Terminal alkyne |

| Base | Triethylamine (Et₃N) or diisopropylamine (DIPA) |

| Solvent | THF or DMF |

| Temperature | Room temperature to 60 °C |

Reductive Transformations

The bromine atom at the terminus of the alkyl chain can be removed or replaced through various reductive transformations. A common method is catalytic hydrogenation, which involves the use of hydrogen gas and a metal catalyst.

Catalytic Hydrogenation: This process would convert the bromoalkane to the corresponding alkane, effectively removing the bromine atom and replacing it with a hydrogen atom. This reaction is typically carried out under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. chemrxiv.orgresearchgate.netchemrxiv.orgosti.govnih.gov

A general procedure for the catalytic hydrogenation of an alkyl bromide is detailed below.

| Parameter | Condition |

| Catalyst | Palladium on carbon (Pd/C) |

| Hydrogen Source | H₂ gas |

| Base | A non-nucleophilic base (e.g., triethylamine) to scavenge the HBr byproduct |

| Solvent | Ethanol or methanol |

| Temperature | Room temperature |

| Pressure | Atmospheric pressure |

Chemical Modifications of the Aromatic Ring System

The phenolic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the hydroxyl group. This allows for the introduction of various functional groups onto the aromatic ring.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrystudent.com Therefore, electrophiles will preferentially add to the positions ortho and para to the hydroxyl group.

Bromination: The introduction of one or more bromine atoms to the aromatic ring can be achieved using a suitable brominating agent. Due to the activating effect of the hydroxyl group, the reaction can proceed under mild conditions. nih.govrsc.orgchemrxiv.orgresearchgate.net The regioselectivity of the bromination can be influenced by the choice of solvent and brominating agent.

The following table outlines conditions for the regioselective bromination of a phenol.

| Parameter | Condition |

| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ in a non-polar solvent |

| Solvent | CCl₄ or CH₂Cl₂ for monobromination |

| Temperature | 0 °C to room temperature |

Nitration: The introduction of a nitro group onto the aromatic ring can be accomplished by treatment with nitric acid. The reaction conditions can be controlled to favor mono- or di-nitration. The long alkyl chain may influence the regioselectivity of the substitution. google.com

Typical conditions for the nitration of an alkylphenol are provided below.

| Parameter | Condition |

| Nitrating Agent | Dilute HNO₃ for mononitration |

| Solvent | Acetic acid or water |

| Temperature | Room temperature |

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.org This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The hydroxyl group of the phenol can be converted into a more potent DMG, such as an O-carbamate, to facilitate this reaction. nih.govresearchgate.net

The general steps for a DoM strategy on a phenol are:

Protection/Derivatization: The phenolic hydroxyl group is converted into a directing metalation group, for instance, an N,N-diethylcarbamate.

Lithiation: The O-aryl carbamate is treated with a strong base like sec-butyllithium in the presence of a chelating agent such as TMEDA at low temperature to effect deprotonation at the ortho position.

Electrophilic Quench: The resulting aryllithium species is then reacted with an electrophile to introduce a new substituent at the ortho position.

| Parameter | Condition |

| Directing Group | O-CONEt₂ |

| Base | sec-BuLi/TMEDA |

| Solvent | THF or Et₂O |

| Temperature | -78 °C |

| Electrophile | A wide range of electrophiles (e.g., I₂, CO₂, aldehydes, ketones) |

Derivatization for Enhanced Analytical Profiling

Chemical derivatization is often employed to improve the analytical properties of compounds for techniques like gas chromatography-mass spectrometry (GC-MS). This is particularly useful for polar compounds like phenols, which can exhibit poor peak shape and thermal instability during GC analysis.

Silylation Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Silylation is a common derivatization technique where the active hydrogen of the phenolic hydroxyl group is replaced by a trimethylsilyl (TMS) group. nih.govresearchgate.net This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. A widely used silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govidc-online.comcaltech.edu

The derivatization reaction is typically rapid and can be performed under mild conditions. The resulting TMS ether of this compound would be more amenable to GC-MS analysis, allowing for better separation and detection. researchgate.netmdpi.com

The table below details a typical silylation procedure for an alkylphenol using BSTFA.

| Parameter | Condition |

| Silylating Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst |

| Solvent | Pyridine or acetonitrile (B52724) |

| Temperature | 60-70 °C |

| Reaction Time | 30-60 minutes |

Acylation Derivatization (e.g., with acetic anhydride, 4-nitrobenzoyl chloride, 2-sulfobenzoic anhydride)

Acylation is a significant chemical transformation for phenols, involving the introduction of an acyl group (R-C=O) onto the hydroxyl moiety. This derivatization strategy is employed to form esters, which can alter the chemical and physical properties of the parent molecule, such as polarity and volatility. For this compound, the phenolic hydroxyl group is a prime target for acylation, converting it into various ester derivatives. This process is not only crucial for protecting the hydroxyl group during multi-step syntheses but also for enhancing analytical detection. researchgate.net

The general mechanism involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent. The reaction is frequently catalyzed by bases like pyridine or triethylamine, which act as catalysts and scavengers for the acidic byproducts. scispace.com Alternatively, acid catalysts can also be employed. researchgate.net

Reaction with Acetic Anhydride The acetylation of this compound with acetic anhydride is a common method to protect the hydroxyl group or to create a less polar derivative. mdpi.com This reaction typically proceeds by warming the phenol with acetic anhydride, often in the presence of a base like pyridine or a solid acid catalyst. scispace.comresearchgate.net The process results in the formation of 2-(13-Bromotridecyl)phenyl acetate and acetic acid as a byproduct. ias.ac.innih.gov The conversion is generally efficient, yielding the acetylated product in high yields under mild conditions. scispace.com

Reaction with 4-Nitrobenzoyl Chloride For analytical purposes, particularly for techniques requiring UV detection like High-Performance Liquid Chromatography (HPLC), derivatization with a chromophore-containing agent is advantageous. 4-Nitrobenzoyl chloride serves as an excellent acylating agent for this purpose. The reaction with this compound introduces a 4-nitrobenzoyl group, yielding 2-(13-Bromotridecyl)phenyl 4-nitrobenzoate. This derivative possesses a strong UV absorbance due to the nitroaromatic moiety, significantly enhancing its detectability. The reaction is typically carried out in an inert solvent with a base to neutralize the hydrochloric acid byproduct.

Reaction with 2-Sulfobenzoic Anhydride Introducing a highly polar functional group can be achieved by acylation with 2-sulfobenzoic anhydride. This reaction attaches a sulfobenzoyl group to the phenolic oxygen of this compound. The resulting derivative, containing a sulfonic acid group, would exhibit increased water solubility, a property that can be exploited in specific analytical or biological applications.

The following table summarizes the acylation derivatization strategies for this compound.

| Reagent | Expected Product | Catalyst/Conditions | Purpose of Derivatization |

| Acetic Anhydride | 2-(13-Bromotridecyl)phenyl acetate | Base (e.g., pyridine) or Acid catalyst; Heat | Protection of hydroxyl group, decreased polarity |

| 4-Nitrobenzoyl Chloride | 2-(13-Bromotridecyl)phenyl 4-nitrobenzoate | Base (e.g., pyridine, triethylamine) | Enhanced UV detection in chromatography |

| 2-Sulfobenzoic Anhydride | 2-(2-(13-Bromotridecyl)phenoxycarbonyl)benzenesulfonic acid | Typically requires a base | Increased water solubility, introduction of a charged group |

Alkylation Derivatization for Chromatographic Analysis

Alkylation is a derivatization technique used to modify compounds for analysis by chromatography, particularly Gas Chromatography (GC). gcms.cz The primary goal of alkylating phenols is to replace the active, acidic hydrogen of the hydroxyl group with an alkyl group. colostate.edu This transformation converts the polar, often non-volatile phenol into a less polar and more volatile ether derivative, making it more amenable to GC analysis. gcms.czlibretexts.org The derivatization improves peak shape, reduces tailing, and enhances thermal stability, which are crucial for accurate quantitative analysis. sigmaaldrich.com

For this compound, the presence of the polar hydroxyl group can lead to poor chromatographic performance. Alkylation converts this group into a more stable ether, which is essential for preventing analyte adsorption in the GC system and ensuring reproducible results. gcms.cz The choice of alkylating reagent can also be tailored to the specific detector being used.

A widely used class of alkylating reagents for this purpose are those that introduce a pentafluorobenzyl (PFB) group, such as pentafluorobenzyl bromide (PFBBr). researchgate.net The reaction of this compound with PFBBr, typically conducted under basic conditions, yields the pentafluorobenzyl ether derivative. The resulting molecule, 1-(13-bromotridecyl)-2-((2,3,4,5,6-pentafluorobenzyl)oxy)benzene, is not only more volatile but also highly responsive to Electron Capture Detectors (ECD) due to the presence of the electronegative fluorine atoms. This makes the method suitable for trace-level analysis. gcms.cz

Other alkylation methods, such as methylation using reagents like diazomethane, can also be employed to form the corresponding methyl ether. researchgate.net Diazomethane reacts rapidly and quantitatively with phenols to produce methyl esters with minimal side reactions. researchgate.net However, due to its toxicity and explosive nature, its use requires significant caution. researchgate.net

The table below outlines common alkylation strategies for the derivatization of this compound for chromatographic analysis.

| Reagent | Derivative Type | Analytical Advantage |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ether | Increased volatility; high sensitivity with Electron Capture Detection (ECD) |

| Diazomethane | Methyl ether | Increased volatility for GC analysis; clean and quantitative reaction |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ether | Increased volatility and thermal stability for GC-MS analysis sigmaaldrich.com |

Mechanistic Investigations of Reactions Involving 2 13 Bromotridecyl Phenol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 2-(13-Bromotridecyl)phenol are dictated by its constituent functional groups. The phenol (B47542) moiety typically undergoes electrophilic aromatic substitution, while the bromoalkane tail is susceptible to nucleophilic substitution.

Electrophilic Aromatic Substitution: The hydroxyl (-OH) group is a potent activating group, directing incoming electrophiles to the ortho and para positions. With the C2 position occupied by the bromotridecyl group, further substitution is anticipated at the C4 (para) and C6 (ortho) positions. Steric hindrance from the bulky alkyl chain may influence the ratio of ortho to para products. A common pathway, such as bromination, proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The transition state for this step is the high-energy point leading to this intermediate. chemrxiv.org

Nucleophilic Substitution: The primary alkyl bromide at the end of the tridecyl chain is a prime site for nucleophilic substitution reactions. This transformation can proceed via two main pathways:

S(_N)2 Pathway: A single-step (concerted) mechanism where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion. This pathway is generally favored for primary alkyl halides. The transition state involves a partially formed bond with the nucleophile and a partially broken bond with the bromide leaving group.

S(_N)1 Pathway: A two-step mechanism involving the formation of a carbocation intermediate after the bromide ion departs, which is then attacked by the nucleophile. This pathway is less likely for a primary alkyl bromide unless rearrangement can lead to a more stable carbocation, which is not favored in this straight-chain structure.

Transition states are inherently unstable and cannot be isolated; they represent the peak energy configuration along a reaction coordinate. youtube.comyoutube.com Their structure, characterized by partial bonds and charges, is inferred from the mechanics of the reaction step. youtube.comlibretexts.org

Kinetic and Thermodynamic Aspects of Transformations

The kinetics (reaction rate) and thermodynamics (energy stability) of reactions involving this compound are crucial for predicting product outcomes.

For electrophilic aromatic substitution , the rate-determining step is typically the initial attack by the electrophile to form the Wheland intermediate. The stability of this intermediate, and thus the activation energy required to reach the transition state, is influenced by the activating nature of the hydroxyl group. These reactions are generally thermodynamically favorable (exothermic).

For nucleophilic substitution at the alkyl chain, the kinetic and thermodynamic profiles differ significantly between S(_N)1 and S(_N)2 mechanisms.

Kinetics: The rate of an S(_N)2 reaction depends on the concentration of both the substrate and the nucleophile. In contrast, the rate of an S(_N)1 reaction typically depends only on the concentration of the substrate.

The interplay between these factors is summarized in the table below.

| Feature | S(_N)1 Mechanism | S(_N)2 Mechanism |

| Substrate | Favored by 3° > 2° alkyl halides | Favored by 1° > 2° alkyl halides |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Intermediate | Carbocation | None (concerted mechanism) |

| Transition State | Late transition state resembling carbocation | Early transition state with pentacoordinate carbon |

| Thermodynamics | Stepwise energy profile with an intermediate | Single-step energy profile |

Role of Catalysis in Enhancing Selectivity and Yield

Acid Catalysis: In electrophilic aromatic substitutions like Friedel-Crafts alkylation, Lewis or Brønsted acids are used to generate a more potent electrophile, accelerating the reaction. For phenol alkylation, acid catalysts facilitate the formation of alkylphenols and can promote the intramolecular rearrangement of phenolic ethers to C-alkylphenols by lowering the transition barriers for these migrations. researchgate.net

Metal Catalysis: Modern organic synthesis frequently employs transition metal catalysts (e.g., palladium, copper, cobalt) to achieve C-H functionalization. nih.govnih.gov These methods allow for the introduction of various functional groups at specific positions on the phenol ring that are not accessible through classical electrophilic substitution. For instance, palladium(II) catalysis, combined with specific ligands and directing groups, can achieve selective olefination at the ortho or even the meta position of phenol derivatives. nih.gov

Heterogeneous Catalysis: Solid catalysts, such as cerium(IV) oxide (CeO(_2)), can promote reactions like the direct phenolysis of amides to form phenolic esters under additive-free conditions, offering advantages in catalyst recovery and reuse. researchgate.net

Solvent Effects and Reaction Medium Influence on Mechanisms

The choice of solvent is critical as it can profoundly influence reaction rates and even alter the operative mechanism by differentially stabilizing the reactants, transition states, and products. researchgate.netwikipedia.orgrsc.org

The influence of a solvent is particularly pronounced in nucleophilic substitution reactions at the 13-bromo position:

Polar Protic Solvents (e.g., water, ethanol): These solvents contain O-H or N-H bonds and are effective at solvating both cations and anions. They strongly solvate nucleophiles through hydrogen bonding, which can decrease their reactivity. However, they excel at stabilizing carbocation intermediates and the leaving group anion, making them ideal for promoting S(_N)1 reactions. wikipedia.org

Polar Aprotic Solvents (e.g., acetonitrile (B52724), DMSO): These solvents have dipoles but lack O-H or N-H bonds. They solvate cations well but are poor at solvating anions (nucleophiles). This leaves the nucleophile "bare" and highly reactive, significantly accelerating S(_N)2 reactions. wikipedia.org

The table below summarizes the general effects of solvent type on nucleophilic substitution pathways.

| Solvent Type | Effect on Nucleophile | Effect on Intermediates/Leaving Group | Favored Mechanism |

| Polar Protic | Stabilized (decreased reactivity) | Strongly stabilized | S(_N)1 |

| Polar Aprotic | "Bare" (increased reactivity) | Moderately stabilized | S(_N)2 |

| Nonpolar | Poor solvation | Poor solvation | Generally slow rates for both |

For electrophilic aromatic substitution, solvent polarity can affect the rate by stabilizing the charged transition state. For example, the bromination of phenols can be influenced by the solvent system, with polar aprotic solvents like acetonitrile sometimes facilitating the reaction. chemrxiv.org

Exploration of Photochemical Reaction Mechanisms Relevant to Phenolic Structures

Phenolic structures are photochemically active and can undergo various transformations upon absorption of ultraviolet light. researchgate.net The primary photochemical event for many phenols is the fission of the O-H bond, which leads to the formation of a phenoxyl radical and a hydrogen atom. researchgate.net

The specific pathway depends on the excitation wavelength. researchgate.net

Excitation to the S(_2) (¹πσ*) state: This state is often dissociative, leading to rapid O-H bond cleavage in less than a picosecond. researchgate.net

Excitation to the S(_1) (¹ππ*) state: Dissociation from this state is typically much slower and may involve tunneling through a potential energy barrier to the dissociative state. researchgate.net

Once formed, the phenoxyl radical is a key intermediate that can participate in a variety of subsequent reactions, including:

Oxidation: In the presence of oxygen and other atmospheric components, phenols can be oxidized to form compounds like catechols and hydroquinones, which can undergo further reactions, including ring-opening. nih.gov

Radical Coupling: Phenoxyl radicals can couple with other radicals.

Electron Transfer: The phenoxy group can participate in intramolecular electron transfer processes, potentially leading to cleavage of other bonds within the molecule. acs.org

These photochemical reactions are relevant in fields ranging from atmospheric chemistry, where phenols contribute to aerosol formation, to synthetic chemistry, where light is used as a reagent to initiate specific transformations. nih.gov

Computational and Theoretical Chemistry of 2 13 Bromotridecyl Phenol

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-(13-Bromotridecyl)phenol, offering a detailed view of its geometry, spectroscopic characteristics, and electronic nature.

The presence of a long tridecyl chain in this compound introduces significant conformational flexibility. Geometry optimization and conformational analysis are crucial for identifying the most stable three-dimensional arrangements of the molecule. Due to the large number of rotatable bonds in the aliphatic chain, a multitude of conformations can exist. Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to explore the potential energy surface and locate low-energy conformers. The long aliphatic chain can adopt various folded and extended structures, which can influence the molecule's physical properties and interactions with other molecules.

Quantum chemical calculations can predict various spectroscopic parameters, which are invaluable for the characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms can aid in the interpretation of experimental spectra. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, a theoretical NMR spectrum can be generated. This can help in assigning specific peaks to individual atoms within the molecule.

IR Vibrational Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. Quantum chemical calculations can predict these vibrational frequencies and their corresponding intensities. This information is useful for identifying characteristic functional groups, such as the phenolic hydroxyl group and the C-Br bond, and for confirming the molecule's structure.

UV/Vis Absorption: Time-dependent density functional theory (TD-DFT) is a common method used to predict the electronic absorption spectra (UV/Vis) of molecules. These calculations can determine the wavelengths of maximum absorption and the corresponding electronic transitions, providing insight into the molecule's chromophores and its interaction with light.

A hypothetical table of predicted spectroscopic data is presented below.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (phenolic OH) | 4.5 - 5.5 ppm |

| ¹³C NMR Chemical Shift (C-Br) | 30 - 40 ppm |

| IR Vibrational Frequency (O-H stretch) | 3200 - 3600 cm⁻¹ |

| IR Vibrational Frequency (C-Br stretch) | 500 - 600 cm⁻¹ |

| UV/Vis λmax | ~275 nm |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule.

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the HOMO is likely to be localized on the electron-rich phenol (B47542) ring, making it susceptible to electrophilic attack. The LUMO may have contributions from the C-Br bond, indicating a potential site for nucleophilic substitution.

Reactivity Indices: From the energies of the HOMO and LUMO, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. The electrophilic character of chemicals is a fundamental determinant of their molecular reactivity and interactions with biological systems nih.gov.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and conformational space of this compound over time. semanticscholar.orgmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of its movements and conformational changes. For a molecule with a long aliphatic chain, MD simulations can reveal how the chain folds and interacts with itself and its environment, which is crucial for understanding its physical properties and biological interactions.

Reaction Mechanism Prediction and Energetics of Elementary Steps

Computational methods can be used to predict the mechanisms of chemical reactions involving this compound and to calculate the energetics of the elementary steps. For instance, the bromination of phenols is known to proceed via electrophilic aromatic substitution. chemrxiv.orgresearchgate.netyoutube.com Theoretical calculations can be used to model the reaction pathway, identify transition states, and calculate activation energies. This information is vital for understanding the reaction kinetics and for optimizing reaction conditions. The mechanism can be influenced by factors such as the solvent and the presence of catalysts.

Exploration of Related Chemical Space and Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico, it is possible to explore the related chemical space and establish structure-reactivity relationships. For example, the position of the bromo substituent on the alkyl chain or the length of the chain itself can be varied to study their effects on the molecule's electronic properties and reactivity. This approach allows for the rational design of new molecules with desired properties and provides a deeper understanding of how molecular structure dictates chemical behavior. The relationship between chemical structure and reactivity is a key aspect of modern chemical risk assessment and drug design. nih.gov

Advanced Analytical Methodologies for the Characterization of 2 13 Bromotridecyl Phenol

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for determining the detailed molecular architecture of 2-(13-Bromotridecyl)phenol. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit several distinct signals. The protons on the aromatic ring would appear in the downfield region (typically δ 6.6-7.2 ppm). The single phenolic hydroxyl proton (-OH) would present a signal whose chemical shift is variable and dependent on solvent and concentration; its identity can be confirmed by its disappearance upon exchange with deuterium oxide (D₂O). The protons of the long alkyl chain would produce a series of signals in the upfield region (δ 1.2-2.8 ppm), with the methylene group adjacent to the aromatic ring (benzylic) and the methylene group adjacent to the bromine atom being the most deshielded and appearing further downfield within this range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The aromatic carbons of this compound would resonate in the δ 115-160 ppm range, with the carbon atom directly bonded to the hydroxyl group appearing most downfield due to the oxygen's deshielding effect libretexts.orgdocbrown.info. The numerous methylene carbons of the tridecyl chain would produce a cluster of signals around δ 22-35 ppm, while the carbon atom bonded to the bromine would be shifted downfield to approximately δ 33-40 ppm.

2D NMR Spectroscopy: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, confirming the sequence of methylene groups in the alkyl chain and the relative positions of protons on the aromatic ring. An HMBC experiment would reveal long-range (2- and 3-bond) correlations between protons and carbons, which is crucial for confirming the attachment point of the tridecyl chain to the phenol (B47542) ring nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous alkylphenols and bromoalkanes.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Phenolic -OH | Variable (e.g., 4.5-8.0) | - |

| Aromatic C-H | 6.6 - 7.2 | 115 - 130 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-Alkyl | - | ~130-140 |

| Ar-CH₂- | ~2.5 - 2.8 | ~30-35 |

| -(CH₂)₁₁- | ~1.2 - 1.6 | ~22-32 |

| -CH₂-Br | ~3.4 | ~33-40 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. libretexts.org

A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding libretexts.org. Sharp peaks just below 3000 cm⁻¹ (e.g., 2925 and 2850 cm⁻¹) are indicative of C-H stretching vibrations from the long aliphatic alkyl chain. Aromatic C=C stretching vibrations typically appear as a series of absorptions in the 1600-1450 cm⁻¹ region. A strong C-O stretching band for the phenol would be observed around 1250-1200 cm⁻¹. Finally, the C-Br stretching vibration would be found in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-O | Stretch | 1250 - 1200 | Strong |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula. For this compound (C₁₉H₃₁BrO), the HRMS spectrum would show a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is the distinctive isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented to produce a series of daughter ions. researchgate.netnih.gov The resulting fragmentation pattern provides valuable structural information. For this compound, key fragmentation pathways would likely include:

Benzylic cleavage: Fission of the C-C bond between the first and second carbons of the alkyl chain, resulting in a stable benzylic cation.

Loss of HBr: Elimination of a molecule of hydrogen bromide from the molecular ion.

Cleavage of the alkyl chain: Fragmentation at various points along the tridecyl chain.

Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the phenol ring, the alkyl chain, and the terminal bromine atom.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 366/368 | [C₁₉H₃₁BrO]⁺ | Molecular Ion ([M]⁺) |

| 285 | [M - Br]⁺ | Loss of a bromine radical |

| 286 | [M - HBr]⁺ | Loss of hydrogen bromide |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions, particularly in molecules with conjugated systems. The UV-Vis spectrum of this compound is dominated by the phenolic chromophore. Substituted phenols typically exhibit absorption maxima (λmax) around 270-280 nm, corresponding to π → π* electronic transitions within the benzene (B151609) ring. shimadzu.com The long, saturated tridecyl chain is not a chromophore and is therefore not expected to significantly influence the position of the absorption bands. researchgate.net The position and intensity of these bands can be influenced by the solvent used for the analysis.

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, gas chromatography is a particularly relevant method.

Gas Chromatography (GC)

Gas chromatography (GC) is an effective technique for separating and analyzing volatile compounds without decomposition. It is well-suited for the analysis of long-chain alkylphenols. thermofisher.com

For the analysis of this compound, a high-temperature, non-polar or medium-polarity fused-silica capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), would be appropriate. The high boiling point of the compound necessitates a temperature-programmed analysis, where the column temperature is gradually increased to ensure elution.

A Flame Ionization Detector (FID) can be used for general-purpose detection and quantification. However, coupling the gas chromatograph to a mass spectrometer (GC-MS) provides much greater sensitivity and specificity, allowing for the simultaneous separation and mass analysis of the compound, which is invaluable for positive identification in complex mixtures. nih.govresearchgate.netmdpi.com In some cases, the active -OH group of the phenol can cause peak tailing and reduce analytical precision. This can often be overcome by chemical derivatization, such as converting the hydroxyl group to a less polar silyl ether prior to GC analysis, which improves peak shape and thermal stability. epa.gov

Table 4: Typical Gas Chromatography (GC) Parameters for Alkylphenol Analysis

| Parameter | Typical Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Injector Temp. | 280 - 300 °C |

| Oven Program | Initial temp. ~100 °C, ramp to ~320 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp. | 300 - 330 °C (FID) or as per MS requirements |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenolic compounds. chromatographyonline.comnkust.edu.tw For a molecule like this compound, which possesses both a polar phenol group and a long nonpolar alkyl chain, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In RP-HPLC, the separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase. The long tridecyl chain of this compound results in strong retention on common stationary phases like C18 or C8. A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile (B52724) or water/methanol mixture) and gradually increasing the proportion of the organic solvent to elute the compound from the column. chromatographyonline.com Acidifiers such as formic acid or acetic acid are often added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring better peak shape and reproducibility. nih.govresearchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as the phenol ring is a chromophore that absorbs UV light. researchgate.net The selection of an appropriate wavelength, typically around 280 nm for phenols, allows for sensitive detection. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentration. researchgate.net

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides strong hydrophobic retention for the long alkyl chain. |

| Mobile Phase A | Water with 0.1% Formic Acid | Polar component; acid suppresses phenol ionization. nih.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Nonpolar component for eluting the analyte. |

| Elution Mode | Gradient | Manages the strong retention of the analyte, ensuring a sharp peak. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Detection | UV at 280 nm | The phenol ring absorbs UV light at this wavelength. researchgate.net |

| Column Temperature | 30-40 °C | Ensures reproducible retention times and improves peak efficiency. |

Size Exclusion Chromatography (SEC) for Oligomeric/Polymeric Forms

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their hydrodynamic volume, or size in solution. phenomenex.compolylc.com Unlike other chromatographic methods, there are no chemical interactions between the analyte and the stationary phase. phenomenex.blog Instead, the stationary phase consists of porous particles. Larger molecules cannot enter the pores and thus travel a shorter path, eluting first. phenomenex.compolylc.com Smaller molecules can penetrate the pores, increasing their path length and causing them to elute later. phenomenex.compolylc.com

While SEC is not typically used for the analysis of a monomeric compound like this compound, it becomes an indispensable tool for identifying and quantifying any oligomeric or polymeric impurities that may have formed during synthesis or through degradation. nih.govthermofisher.com Such aggregation is a critical quality attribute to monitor. thermofisher.com For non-polar oligomers potentially derived from this compound, a non-aqueous SEC method, also known as Gel Permeation Chromatography (GPC), would be employed.

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Column | Polystyrene-divinylbenzene (PS-DVB) packed | Provides a network of pores suitable for separating non-polar oligomers. |

| Mobile Phase | Tetrahydrofuran (THF) or Toluene | Solubilizes the non-polar analyte and potential oligomers. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | Refractive Index (RI) or UV (280 nm) | RI provides universal detection; UV offers specificity for the phenol ring. |

| Temperature | Ambient or slightly elevated | Maintains consistent solvent viscosity and polymer conformation. |

Hyphenated Analytical Systems for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a much greater depth of analytical information than either technique alone.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. matec-conferences.orgmdpi.com Due to the relatively high molecular weight and polarity of the phenol group, direct analysis of this compound by GC can be challenging. To improve volatility and thermal stability, a derivatization step, such as silylation, is often performed. This process replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

The derivatized compound is then separated on a GC column, typically a low-polarity fused-silica capillary column. thermofisher.com The separated components enter the mass spectrometer, which serves as a highly specific and sensitive detector. matec-conferences.org The mass spectrometer provides a mass spectrum based on the fragmentation of the molecule upon ionization. This fragmentation pattern is a unique fingerprint that allows for unambiguous identification. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion and fragmenting it further to produce daughter ions, which is invaluable for structural elucidation and for distinguishing the analyte from co-eluting matrix components. researchgate.net

| Parameter | Typical Condition | Rationale/Purpose |

|---|---|---|

| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability for GC analysis. |

| GC Column | Low-polarity column (e.g., 5% Phenyl Polysiloxane) | Separates compounds based on boiling point and polarity. thermofisher.com |

| Injector | Splitless mode, 275-300 °C | Ensures complete vaporization and transfer of the analyte to the column. thermofisher.com |

| Oven Program | Temperature gradient (e.g., 60 °C to 300 °C) | Separates a wide range of compounds with varying volatilities. thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for targeted quantification. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and HPLC-UV

The combination of HPLC with UV detection and mass spectrometry (LC-MS/MS) is one of the most powerful and versatile analytical techniques for pharmaceutical and chemical analysis. mdpi.com It leverages the excellent separation capabilities of HPLC for complex mixtures with the sensitive and selective detection provided by both UV and MS. mdpi.com

Following separation on an RP-HPLC column as described previously, the eluent can be passed through a UV detector for quantification and then directed into the mass spectrometer. nih.gov Soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate gas-phase ions of the intact molecule with minimal fragmentation. This allows for the determination of the molecular weight.

Tandem mass spectrometry (MS/MS) is then used to obtain structural information by fragmenting the selected molecular ion. nih.gov For this compound, MS/MS analysis would be expected to yield characteristic fragments corresponding to the brominated alkyl chain and the phenolic portion of the molecule, confirming its identity. The high sensitivity and specificity of LC-MS/MS make it ideal for detecting and quantifying the compound at very low levels. nih.gov

Advanced Integrated Techniques (e.g., HPLC-SPE-NMR-TOF-MS)

For the exhaustive characterization of a compound or the identification of unknown impurities, highly advanced integrated systems may be employed. A platform combining HPLC, Solid-Phase Extraction (SPE), Nuclear Magnetic Resonance (NMR) spectroscopy, and Time-of-Flight Mass Spectrometry (TOF-MS) represents the pinnacle of analytical capability.

In this setup, the sample is first separated by HPLC. Individual peaks or fractions can be automatically trapped online using SPE cartridges. These trapped analytes can then be eluted with a suitable deuterated solvent and transferred directly to an NMR spectrometer for full structural elucidation. Simultaneously, the HPLC eluent can be directed to a high-resolution TOF-MS, which provides highly accurate mass measurements. nih.gov This precise mass data allows for the determination of the elemental composition of the parent molecule and its fragments, further confirming the identity of this compound and helping to identify any unknown related substances. nih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and other elements (such as nitrogen, sulfur, and halogens) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the proposed chemical formula. A close match between the experimental and theoretical values provides strong evidence for the compound's empirical formula. researchgate.net For this compound (C₁₉H₃₁BrO), elemental analysis would be used to confirm the relative proportions of Carbon, Hydrogen, Bromine, and Oxygen.

| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical Mass % |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 19 | 228.209 | 61.78% |

| Hydrogen | H | 1.008 | 31 | 31.248 | 8.49% |

| Bromine | Br | 79.904 | 1 | 79.904 | 21.71% |

| Oxygen | O | 15.999 | 1 | 15.999 | 4.35% |

| Total | C₁₉H₃₁BrO | 368.360 | 100.00% |

Article on this compound: A Review of Its Potential in Advanced Materials and Supramolecular Chemistry

An in-depth analysis of the scientific literature reveals a notable absence of specific research on the applications of this compound in the fields of advanced materials science and supramolecular chemistry. Despite its intriguing molecular structure, which combines a reactive phenolic head with a long, functionalized alkyl tail, this particular compound has not been the subject of dedicated studies exploring its potential in the areas outlined below.

While general principles of polymer science, surface chemistry, and materials design can offer theoretical possibilities, it is crucial to note that the following sections are based on extrapolations from related compounds and foundational chemical concepts. There is currently no direct experimental evidence in published literature to substantiate these potential applications for this compound itself.

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The unique architecture of 2-(13-Bromotridecyl)phenol, featuring a hydrophilic phenol (B47542) group and a lengthy hydrophobic tridecyl chain capped with a bromine atom, suggests a number of hypothetical applications in materials science. The phenolic hydroxyl group can participate in polymerization and surface functionalization, while the long alkyl chain can induce self-assembly and provide lipid-like characteristics. The terminal bromine offers a site for further chemical modification.

Theoretically, this compound could serve as a monomer for creating specialty polymers. Phenolic compounds are precursors to various polymers, including phenolic resins and polycarbonates. The long bromotridecyl side chain would be expected to impart unique properties to the resulting polymer, such as increased hydrophobicity, lower glass transition temperature, and potentially interesting self-assembly behaviors in solution or the solid state.

The terminal bromine atom could be leveraged for post-polymerization modification, allowing for the grafting of other polymer chains or functional groups. This could lead to the development of novel graft copolymers with tailored properties. For instance, the bromine could be converted to an azide (B81097) for "click" chemistry or used in atom transfer radical polymerization (ATRP) to initiate the growth of other polymer chains.

Table 1: Hypothetical Polymer Properties Derived from this compound

| Polymer Type | Potential Initiating Reaction | Expected Properties from Side Chain | Post-Polymerization Modification Site |

| Phenolic Resin | Reaction with formaldehyde | Internal plasticization, hydrophobicity | Bromine on alkyl chain |

| Polycarbonate | Reaction with phosgene (B1210022) or a carbonate | Flexibility, lower melting point | Bromine on alkyl chain |

| Poly(phenylene oxide) | Oxidative coupling | Solubility in organic solvents | Bromine on alkyl chain |

This table is based on theoretical chemical principles, not on experimental data for this compound.

The structure of this compound is analogous to molecules known to form self-assembled monolayers (SAMs) on various substrates. The phenolic head group could potentially anchor to oxide surfaces, while the long alkyl chain would drive the self-assembly process through van der Waals interactions. Such SAMs could be used to modify the surface properties of materials, for example, to create hydrophobic coatings.

The terminal bromine would be presented at the surface of the monolayer, providing a reactive handle for attaching other molecules, such as biomolecules for biosensors or catalysts for surface-mediated reactions. This would allow for the creation of functionalized surfaces with highly specific properties.

As an amphiphilic molecule, this compound possesses both a hydrophilic (phenol) and a hydrophobic (bromotridecyl) part. This suggests its potential as a surfactant or as a building block for more complex amphiphiles. The long alkyl chain would favor the formation of micelles or other aggregates in solution.

The reactivity of the phenol and the terminal bromine would allow for the "tuning" of its amphiphilic properties. For example, the phenol could be ethoxylated to increase its hydrophilicity, or the bromine could be substituted with a charged group to create a cationic surfactant. This tunability could be valuable for applications in emulsification, foaming, and as delivery vehicles for hydrophobic substances.

The long tridecyl chain of this compound makes it a structural analogue of natural lipids. This opens up possibilities for its use in the creation of bio-inspired materials. For instance, it could be incorporated into liposomes or other lipid bilayer structures to modify their properties. The phenolic group could introduce specific interactions, and the bromine atom could be used to attach reporter groups or drugs.

Furthermore, polymers derived from this monomer could potentially mimic the structure and function of biological membranes or other biomacromolecules. The combination of a rigid phenolic backbone and flexible lipid-like side chains could lead to materials with interesting phase behavior and biocompatibility.

The phenolic group in this compound is redox-active and its acidity is sensitive to the local environment, suggesting potential for use in responsive materials and sensors. Polymers containing this unit could exhibit changes in their properties in response to pH or redox stimuli.

For sensing applications, the phenol group could be used for the electrochemical or colorimetric detection of certain analytes. researchgate.net The long alkyl chain could be used to incorporate the molecule into a hydrophobic matrix or membrane, positioning the phenolic sensor head at an interface. The terminal bromine could be used to immobilize the molecule onto a sensor surface.

Industrial Synthesis Considerations and Patent Landscape Analysis

Scalable Synthetic Methodologies and Process Development for Industrial Production

The synthesis of 2-(13-Bromotridecyl)phenol on an industrial scale would likely involve a two-step process: the alkylation of phenol (B47542) with a suitable 13-carbon chain precursor, followed by selective bromination at the terminal position of the alkyl chain.

Alkylation of Phenol:

A primary method for introducing a long alkyl chain onto a phenol ring is through Friedel-Crafts alkylation. This can be achieved by reacting phenol with a 13-carbon alkene (e.g., 1-tridecene) or a long-chain alcohol in the presence of an acid catalyst. For industrial applications, solid acid catalysts are often preferred over traditional Lewis acids due to their ease of separation, reusability, and reduced environmental impact.

One promising approach involves the use of solid superacid catalysts, such as Fe₂O₃·SO₄²⁻. researchgate.net These catalysts have demonstrated high catalytic performance in the alkylation of phenol with long-chain alcohols. researchgate.net The process typically involves heating the reactants in the presence of the catalyst, with factors such as reaction temperature, time, catalyst dosage, and the molar ratio of reactants significantly influencing the yield of the desired alkylphenol. researchgate.net Zeolite catalysts, particularly shape-selective crystalline zeolites with specific pore dimensions, also offer a viable route for the production of long-chain alkylphenols, with the potential to control the position of the alkyl group on the phenol ring. google.com

Process Development Considerations: